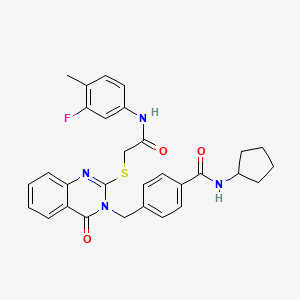
N-cyclopentyl-4-((2-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-4-((2-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C30H29FN4O3S and its molecular weight is 544.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-cyclopentyl-4-((2-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound's structure can be broken down as follows:
- Cyclopentyl group : A five-membered cyclic alkane.
- Benzamide moiety : A benzene ring attached to a carbonyl amine group.
- Thioether linkage : Connecting the benzamide to a quinazoline derivative.
- Fluoromethylphenyl group : Enhances lipophilicity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Protein Kinases : The compound has shown inhibitory effects on various protein kinases, which play crucial roles in cell signaling pathways associated with cancer proliferation and survival.
- Modulation of Apoptosis : It induces apoptosis in cancer cells by activating pro-apoptotic pathways while inhibiting anti-apoptotic factors.
- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against certain bacterial strains, potentially making it useful in treating infections.
Biological Activity Data
The following table summarizes the biological activities and effects observed in various studies:
Case Study 1: Cancer Treatment
A study conducted on the efficacy of this compound in treating breast cancer demonstrated significant tumor reduction in xenograft models. The compound was administered at varying doses, revealing a dose-dependent response with maximum efficacy observed at higher concentrations.
Case Study 2: Antimicrobial Properties
In vitro testing against Gram-positive bacteria showed that the compound effectively inhibited the growth of Staphylococcus aureus. The study highlighted its potential as a lead compound for developing new antibiotics, particularly against resistant strains.
科学的研究の応用
Medicinal Chemistry
N-cyclopentyl-4-((2-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide has been investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets. Research indicates that compounds with similar structures exhibit:
- Anticancer Properties : Studies have shown that quinazoline derivatives can induce apoptosis in cancer cell lines, suggesting a role in cancer therapy.
Antimicrobial Activity
Research into the antimicrobial properties of this compound has indicated efficacy against various bacterial strains. For instance:
- The compound demonstrated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potential as an antibacterial agent.
The biological activity of this compound suggests several mechanisms of action, including:
Anticancer Mechanism
Research has indicated that similar compounds can cause cell cycle arrest and induce apoptosis in various cancer cell lines, making them candidates for further development in cancer treatments.
Antimicrobial Mechanism
The compound's thioether group may enhance both antibacterial and antifungal activities, as evidenced by studies showing its effectiveness against resistant bacterial strains and fungi.
Case Study 1: Antimicrobial Efficacy
A study focused on quinazoline derivatives, including N-cyclopentyl-4-(...) revealed that modifications at specific positions on the quinazoline ring significantly affected their antimicrobial potency. Compounds with electron-withdrawing groups showed enhanced activity against resistant bacterial strains.
Case Study 2: Anticancer Potential
In another research effort, compounds similar to N-cyclopentyl-4-(...) exhibited potent growth inhibition in various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
特性
IUPAC Name |
N-cyclopentyl-4-[[2-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29FN4O3S/c1-19-10-15-23(16-25(19)31)32-27(36)18-39-30-34-26-9-5-4-8-24(26)29(38)35(30)17-20-11-13-21(14-12-20)28(37)33-22-6-2-3-7-22/h4-5,8-16,22H,2-3,6-7,17-18H2,1H3,(H,32,36)(H,33,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTNPKBKLMWLPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CCCC5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














